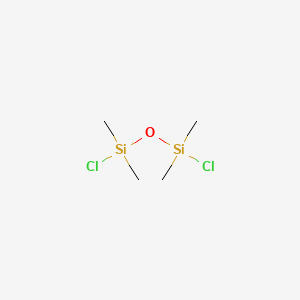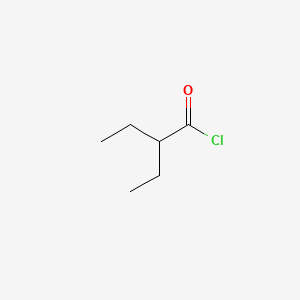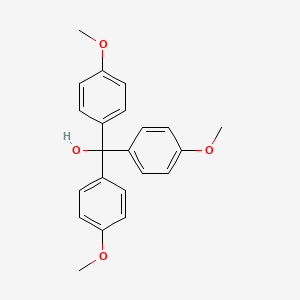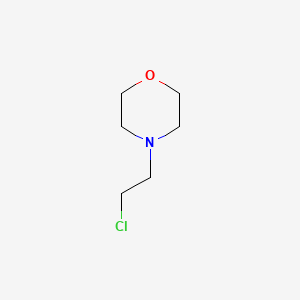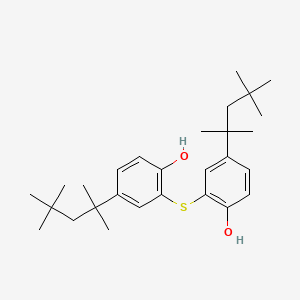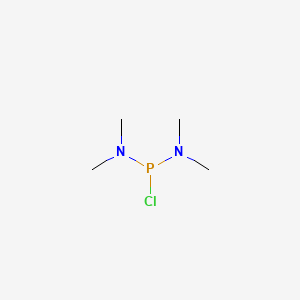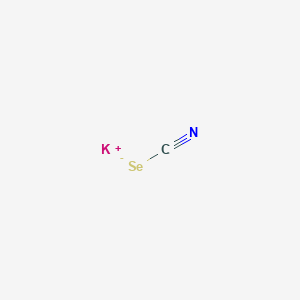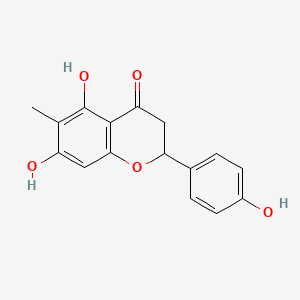
Poriol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a derivative of flavonoids, which are known for their diverse biological activities.
Preparation Methods
The synthesis of NSC-180246 involves several steps, starting with the preparation of the core chromen-4-one structure. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The hydroxyl groups are introduced through selective hydroxylation reactions, while the methyl group is added via methylation reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
NSC-180246 undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups, potentially altering the compound’s biological activity.
Reduction: This reaction can remove oxygen-containing groups, potentially increasing the compound’s lipophilicity.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific functional groups on the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
NSC-180246 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying flavonoid chemistry and reactivity.
Biology: It is investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as a precursor for synthesizing other bioactive compounds
Mechanism of Action
The mechanism of action of NSC-180246 involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes involved in oxidative stress and inflammation. The compound can also interact with cellular receptors, influencing signal transduction pathways that regulate cell growth and survival .
Comparison with Similar Compounds
NSC-180246 can be compared with other flavonoid derivatives, such as quercetin and kaempferol. While all these compounds share a common flavonoid structure, NSC-180246 is unique due to its specific hydroxyl and methyl groups, which confer distinct biological activities. Similar compounds include:
Quercetin: Known for its antioxidant properties.
Kaempferol: Known for its anti-inflammatory properties.
NSC-180246 stands out due to its unique combination of functional groups, which may offer a broader range of biological activities compared to its counterparts.
Properties
CAS No. |
14348-16-4 |
|---|---|
Molecular Formula |
C16H14O5 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O5/c1-8-11(18)6-14-15(16(8)20)12(19)7-13(21-14)9-2-4-10(17)5-3-9/h2-6,13,17-18,20H,7H2,1H3/t13-/m0/s1 |
InChI Key |
SLFZBNOERHGNMI-ZDUSSCGKSA-N |
SMILES |
CC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)O)O |
Isomeric SMILES |
CC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC=C(C=C3)O)O |
Canonical SMILES |
CC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)O)O |
Key on ui other cas no. |
14348-16-4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the natural sources of Poriol?
A1: this compound has been isolated from several plant species. Research indicates its presence in Pinus radiata [], Pseudotsuga menziesii [], and Pseudotsuga sinensis []. In these species, it appears as a component of both the roots and mycorrhizas, symbiotic structures formed between plant roots and fungi [].
Q2: Does the concentration of this compound vary within the plant?
A2: Yes, research suggests that the concentration of this compound, along with other extractives and polyphenols, can vary within the plant. For instance, in Pinus radiata, the concentration of these compounds was found to be higher in the roots compared to the mycorrhizas []. Additionally, within the mycorrhizas, these compounds were found to be concentrated in the outer layer [].
Q3: What is the proposed role of this compound in plants?
A3: While the exact role of this compound in plants is still under investigation, its presence in mycorrhizas suggests a potential role in their establishment and function []. Mycorrhizas play a crucial role in nutrient uptake and overall plant health. The higher concentration of polyphenols, including this compound, in the outer layer of mycorrhizas suggests they might be involved in interactions with the surrounding soil environment [].
Q4: Has the structure of this compound been confirmed through synthesis?
A4: Yes, the structure of this compound and its 7,4'-dimethyl ether have been confirmed through unambiguous synthesis []. This synthetic confirmation provides a foundation for further research into its properties and potential applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


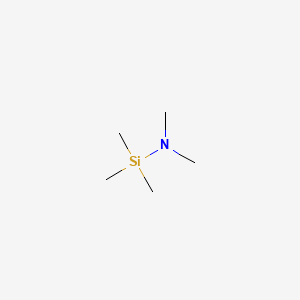

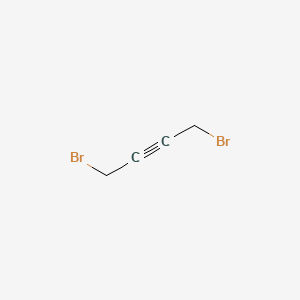
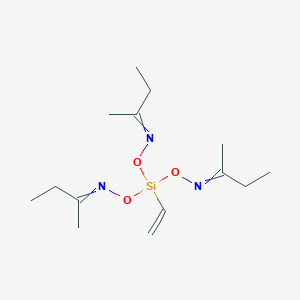
![N-(24-benzamido-6,13,19,26-tetraoxo-16-azaheptacyclo[15.12.0.02,15.05,14.07,12.018,27.020,25]nonacosa-1(17),2(15),3,5(14),7(12),8,10,18(27),20(25),21,23,28-dodecaen-8-yl)benzamide](/img/structure/B1582479.png)
